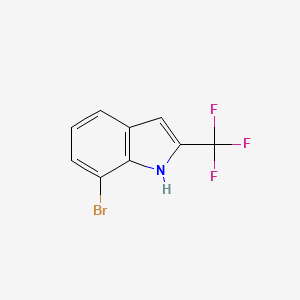

7-Bromo-2-(trifluoromethyl)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromo-2-(trifluoromethyl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and trifluoromethyl groups in this compound enhances its chemical reactivity and potential for various applications.

Méthodes De Préparation

The synthesis of 7-Bromo-2-(trifluoromethyl)-1H-indole typically involves the introduction of bromine and trifluoromethyl groups onto the indole scaffold. One common method is the bromination of 2-trifluoromethyl-1H-indole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to achieve higher yields and purity. These methods often utilize automated systems to precisely control reaction parameters and minimize by-products.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the 7-position undergoes nucleophilic aromatic substitution under basic conditions:

-

Thioether Formation : Reaction with nucleophiles like 4-methylthiophenol in the presence of Cs₂CO₃ or K₂CO₃. Chloroindoles exhibit higher selectivity for substitution over reduction compared to bromo/iodo derivatives .

-

Amine/Alkoxide Substitution : Replacement of bromine with amines or alkoxides using bases (e.g., K₂CO₃, NaH) .

Table 2: Substitution Reaction Conditions

| Nucleophile | Base | Yield | Selectivity |

|---|---|---|---|

| 4-Methylthiophenol | Cs₂CO₃ | 53–65% | High (substitution vs. reduction) |

| Thiophenol | K₂CO₃ | 23–24% | Moderate |

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed cross-coupling:

-

Suzuki Coupling : Reaction with phenyl boronic acid using Pd(PPh₃)₄ catalyst in dioxane/water, yielding 3-phenylindole derivatives .

-

Sonogashira Coupling : Coupling with phenylacetylene under similar palladium-catalyzed conditions .

Table 3: Cross-Coupling Examples

| Reaction Type | Substrate | Catalyst | Yield |

|---|---|---|---|

| Suzuki | Phenyl boronic acid | Pd(PPh₃)₄ | High |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ | High |

Reduction and Functionalization

-

Reduction to Indoline : Treatment with reducing agents like LiAlH₄ or NaBH₄ can reduce the indole ring, though specific conditions for 7-bromo derivatives are not detailed in the provided sources .

-

N-Protection/Deprotection : Alkylation (e.g., with MeI, BnBr) or tosylation of the nitrogen atom enhances stability during subsequent reactions .

Oxidative and Coupling Mechanisms

-

Radical-Anion Coupling : Fe-chelated radical-anion intermediates can mediate oxidative coupling, though this is more relevant to C2-substituted indoles .

-

Trifluoromethylation : While not directly applicable to bromoindoles, copper-catalyzed trifluoromethylation of indoles provides insights into directing group effects .

Key Observations

-

Regioselectivity : The CF₃ group at the 2-position influences reactivity, but bromination typically occurs at the 7-position due to electronic and steric factors .

-

Reactivity Trends : Bromoindoles are more reactive than chloroindoles in substitution reactions, though chloro derivatives show higher selectivity for substitution over reduction .

-

Catalytic Efficiency : Palladium-catalyzed cross-couplings proceed efficiently with minimal side products under optimized conditions .

Applications De Recherche Scientifique

Medicinal Chemistry

7-Bromo-2-(trifluoromethyl)-1H-indole has been investigated for its potential therapeutic applications, particularly in drug development. Its unique structure allows it to interact with various biological targets, leading to several promising medicinal properties:

- Anticancer Activity : Studies have shown that indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression has been highlighted in recent research.

- Antimicrobial Properties : The compound has demonstrated activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for certain enzymes, which may be beneficial in treating diseases related to enzyme dysregulation.

Biological Research

The compound is utilized as a probe in biological studies to understand cellular mechanisms and pathways:

- Cellular Imaging : Its fluorescent properties allow for real-time monitoring of cellular processes, aiding in the study of cellular dynamics and interactions.

- Mechanistic Studies : By interacting with specific receptors and enzymes, it helps elucidate the mechanisms of action of various biological processes.

Material Science

In materials science, this compound serves as a building block for synthesizing novel materials:

- Organic Electronics : Its unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Case Studies

Recent studies have highlighted various applications of this compound:

- Anticancer Research : A study evaluating the efficacy of this compound against breast cancer cell lines showed significant inhibition of cell proliferation, suggesting its potential as a lead compound for anticancer drug development.

- Enzyme Interaction Studies : Research demonstrated that this compound effectively inhibits specific proteases involved in inflammatory processes, indicating its potential use in treating inflammatory diseases.

Mécanisme D'action

The mechanism of action of 7-Bromo-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar compounds to 7-Bromo-2-(trifluoromethyl)-1H-indole include other halogenated and trifluoromethylated indoles, such as:

- 5-Bromo-2-trifluoromethyl-1H-indole

- 7-Chloro-2-trifluoromethyl-1H-indole

- 7-Bromo-1H-indole

Compared to these compounds, this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups at specific positions on the indole ring can result in distinct electronic and steric effects, making it a valuable compound for various applications .

Activité Biologique

7-Bromo-2-(trifluoromethyl)-1H-indole is a synthetic compound belonging to the indole family, which is significant in medicinal chemistry due to its diverse biological activities. This compound has garnered attention for its potential applications in treating various diseases, particularly in oncology and inflammation. Its unique structure, characterized by the presence of a bromine atom and a trifluoromethyl group, enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

The molecular formula of this compound is C8H5BrF3N, with a molecular weight of approximately 251.03 g/mol. The trifluoromethyl group significantly influences the compound's electronic properties, enhancing its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H5BrF3N |

| Molecular Weight | 251.03 g/mol |

| Structure | Indole ring with Br and CF3 |

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives of indole have demonstrated cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, indicating potential for further exploration as anticancer agents .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Research suggests that halogenated indoles can affect cyclooxygenase (COX) activity, which is crucial in inflammatory responses .

- Antimicrobial Activity : Preliminary studies suggest that halogenated indoles possess antimicrobial properties, potentially useful in treating infections.

The mechanism of action for this compound is not fully elucidated; however, it likely involves interactions with specific proteins or receptors within cells. The presence of the bromine and trifluoromethyl groups affects its binding affinity to various biological targets, which may modulate critical signaling pathways involved in cell proliferation and inflammation.

Case Studies

- Anticancer Screening : In a study evaluating the cytotoxic effects of various indole derivatives, this compound was included in a screening assay against MDA-MB-231 cells. The compound exhibited significant growth inhibition with an IC50 value suggesting potential as an anticancer agent .

- Inflammation Modulation : A study investigating the effects of halogenated indoles on COX enzymes revealed that this compound could potentially inhibit COX-2 activity, thereby reducing inflammation in vitro .

Propriétés

IUPAC Name |

7-bromo-2-(trifluoromethyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-6-3-1-2-5-4-7(9(11,12)13)14-8(5)6/h1-4,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHJZTIFFYCZJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.